molecular formula C8H20N2S B14136933 Sulfoxylic diamide, tetraethyl- CAS No. 3768-61-4

Sulfoxylic diamide, tetraethyl-

Cat. No.: B14136933
CAS No.: 3768-61-4
M. Wt: 176.33 g/mol
InChI Key: QNIJHQFUVWJCDA-UHFFFAOYSA-N
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Description

Sulfoxylic diamide, tetraethyl- (CAS: 97-77-8), also known as thioperoxydicarbonic diamide or bis(diethylthiocarbamoyl) disulfide, is a sulfur-containing organic compound with the molecular formula C₁₀H₂₀N₂S₄ . It is pharmacopeially recognized as Disulfiram, a clinically approved drug for alcohol aversion therapy due to its inhibition of acetaldehyde dehydrogenase. The compound features two diethylthiocarbamoyl groups bridged by a disulfide bond, contributing to its reactivity and therapeutic effects . Regulatory standards specify a purity range of 98.0–102.0% for pharmaceutical use, validated via infrared spectroscopy and HPLC retention time matching .

Properties

CAS No.

3768-61-4

Molecular Formula

C8H20N2S

Molecular Weight

176.33 g/mol

IUPAC Name

N-(diethylaminosulfanyl)-N-ethylethanamine

InChI

InChI=1S/C8H20N2S/c1-5-9(6-2)11-10(7-3)8-4/h5-8H2,1-4H3

InChI Key

QNIJHQFUVWJCDA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)SN(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfoxylic diamide, tetraethyl- typically involves the reaction of sulfoximines with tetraethyl orthosilicate under specific conditions. The reaction is facilitated by the presence of hypervalent iodine (III) reagents and simple sources of ammonia in alcohol solvents . This method ensures high yields and tolerance of polar, protic, and basic functionality.

Industrial Production Methods

Industrial production of sulfoxylic diamide, tetraethyl- often involves large-scale synthesis using similar methods as described above. The process is optimized for high efficiency and yield, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

Sulfoxylic diamide, tetraethyl- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoximines.

    Reduction: Reduction reactions can convert it into simpler amides.

    Substitution: The amide groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hypervalent iodine, ammonia, and alcohol solvents. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include sulfoximines, simpler amides, and substituted derivatives of sulfoxylic diamide, tetraethyl-.

Scientific Research Applications

Sulfoxylic diamide, tetraethyl- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sulfoxylic diamide, tetraethyl- involves its interaction with specific molecular targets and pathways. The compound is known to affect calcium channels, leading to muscle contraction and other physiological effects. This mechanism is similar to that of other diamide compounds, which act on the ryanodine receptor to regulate calcium ion release .

Comparison with Similar Compounds

Sulfoxylic Diamide, Tetrakis(1-methylethyl)- (CAS: 34695-18-6)

  • Molecular Formula : C₁₄H₂₈N₂S₄
  • Key Structural Difference : Replacement of ethyl groups with isopropyl (1-methylethyl) substituents.
  • Properties: Increased steric hindrance due to bulkier isopropyl groups may reduce reactivity compared to the tetraethyl variant. No pharmacopeial recognition or therapeutic applications are documented .

Oxalic Acid Diamide Derivatives

  • General Structure : R₁R₂NC(O)C(O)NR₃R₄, where R groups vary (e.g., alkyl, aryl).
  • Key Properties : Demonstrated antioxidant activity in rat models, reducing malondialdehyde (a lipid peroxidation marker) in brain and liver tissues .
  • Contrast with Tetraethyl- : Unlike sulfoxylic diamides, oxalic acid diamides lack sulfur and disulfide bonds, instead relying on carbonyl groups for redox modulation .

Diamide (Azodicarboxylic Acid Derivatives)

  • Example : Diamide (N,N,N',N'-tetramethylazodicarboxamide).
  • Applications : Used experimentally to induce oxidative stress in cell cultures (e.g., yeast growth inhibition at 1.1–5 mM concentrations) .
  • Divergence : Diamides primarily act as thiol-oxidizing agents, whereas sulfoxylic diamides like tetraethyl- exhibit enzyme-inhibitory mechanisms .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Substituents Key Properties Applications
Sulfoxylic diamide, tetraethyl- C₁₀H₂₀N₂S₄ Diethyl Disulfide bond, enzyme inhibition Alcohol aversion therapy
Sulfoxylic diamide, tetrakis(1-methylethyl)- C₁₄H₂₈N₂S₄ Isopropyl High steric hindrance Research chemical
Oxalic acid diamide derivatives Variable Alkyl/aryl Antioxidant activity Oxidative stress mitigation
Diamide (Azodicarboxylic) C₄H₁₀N₄O₂ Tetramethyl Thiol oxidation Laboratory oxidative stress inducer

Research Implications

  • Therapeutic Potential: Sulfoxylic diamide, tetraethyl-’s clinical use contrasts with oxalic acid diamides’ preclinical antioxidant promise .
  • Structural-Activity Relationship (SAR) : Bulkier substituents (e.g., isopropyl) reduce bioavailability but may enhance stability .

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